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molecular formula C11H8F3NOS B8733014 2-(3-Trifluoromethylphenyl)-4-hydroxymethylthiazole

2-(3-Trifluoromethylphenyl)-4-hydroxymethylthiazole

Cat. No. B8733014
M. Wt: 259.25 g/mol
InChI Key: GKUFOBFBERSFCZ-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

Under a nitrogen atmosphere at 0° C., to a solution (4 mL) of the compound (7.4 g, 25 mmol) obtained in Example 64a in tetrahydrofuran was added lithium tetrahydroborate (2.6 g, 49 mmol), and the mixture was stirred at 80° C. for 5 hr. 1N Hydrochloric acid was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=50/50) to give the title compound (5.4 g, 85%) as a colorless solid.
[Compound]
Name
solution
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:9]2[S:10][CH:11]=[C:12]([C:14](OCC)=[O:15])[N:13]=2)[CH:6]=[CH:7][CH:8]=1.[BH4-].[Li+].Cl>O1CCCC1>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[C:5]([C:9]2[S:10][CH:11]=[C:12]([CH2:14][OH:15])[N:13]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
7.4 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C=1SC=C(N1)C(=O)OCC)(F)F
Name
Quantity
2.6 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=50/50)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=1SC=C(N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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